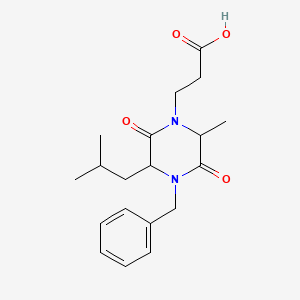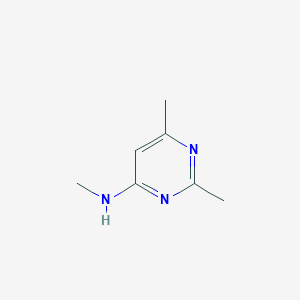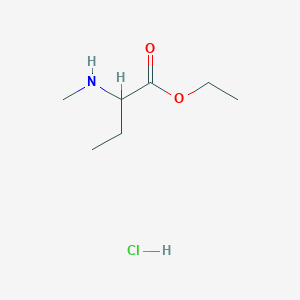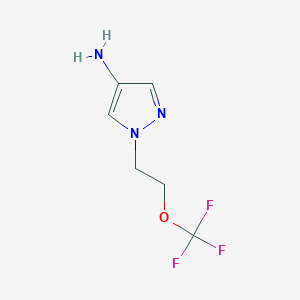
1-(2-(Trifluoromethoxy)ethyl)-1h-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Trifluoromethoxy)ethyl)-1h-pyrazol-4-amine is a compound that features a trifluoromethoxy group, which is increasingly utilized in bioactive compounds. The trifluoromethoxy group is known for its unique properties, including its ability to enhance the metabolic stability and lipophilicity of molecules, making it a valuable substituent in pharmaceutical and agrochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethyl triflate as a reagent to introduce the trifluoromethoxy group onto a pyrazole ring . The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Trifluoromethoxy)ethyl)-1h-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-(Trifluoromethoxy)ethyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(2-(Trifluoromethoxy)ethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(Trifluoromethyl)ethyl)-1h-pyrazol-4-amine
- 1-(2-(Trifluoromethoxy)propyl)-1h-pyrazol-4-amine
Uniqueness
1-(2-(Trifluoromethoxy)ethyl)-1h-pyrazol-4-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H8F3N3O |
|---|---|
Peso molecular |
195.14 g/mol |
Nombre IUPAC |
1-[2-(trifluoromethoxy)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C6H8F3N3O/c7-6(8,9)13-2-1-12-4-5(10)3-11-12/h3-4H,1-2,10H2 |
Clave InChI |
LXNVAHLHHYZLCY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1CCOC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,6-dioxopiperidin-3-yl)-5-[4-(piperidin-4-yl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495881.png)

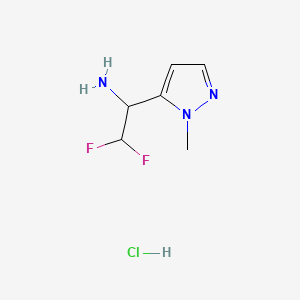
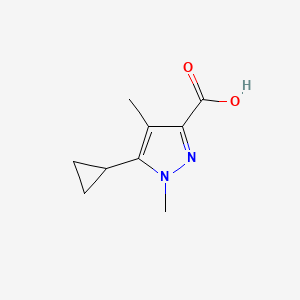
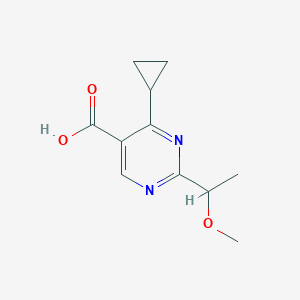
![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine](/img/structure/B13495941.png)
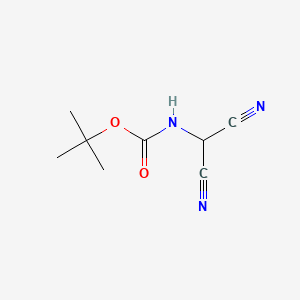

![Bicyclo[2.1.1]hexan-2-ol](/img/structure/B13495953.png)
